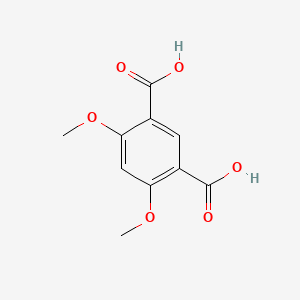

4,6-Dimethoxyisophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJKUWEVZTCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562239 | |

| Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7168-99-2 | |

| Record name | 4,6-Dimethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxyisophthalic Acid and Its Derivatization

Classical Chemical Synthesis Routes

The traditional approaches to synthesizing 4,6-dimethoxyisophthalic acid primarily involve oxidative pathways and subsequent functional group transformations. These methods have been well-established and are crucial for producing this and related compounds.

Oxidative Pathways to this compound

Oxidative reactions form the cornerstone of the synthesis of this compound, starting from appropriately substituted aromatic precursors.

A key method for synthesizing this compound is through the oxidation of substituted aromatic compounds. For instance, 2,4-dimethoxy-5-methylbenzoic acid can be oxidized to yield this compound. rsc.org This transformation confirms the orientation of the methoxy (B1213986) and methyl groups on the aromatic ring. rsc.org The process typically involves the use of oxidizing agents that can selectively convert the methyl group to a carboxylic acid function.

Similarly, the oxidation of other substituted precursors is a common strategy. The choice of starting material and oxidizing agent is critical to ensure high yields and prevent unwanted side reactions.

The synthesis of this compound shares similarities with the production of other isophthalic acid derivatives obtained from natural sources like lignin (B12514952). Lignin, a complex polymer found in plant cell walls, can be broken down through oxidative processes to yield a variety of aromatic compounds, including acids and aldehydes. nih.govmdpi.commdpi.comresearchgate.net

For example, the oxidation of lignin model compounds, such as those with a β-5 dimer structure, can produce 3,4-dimethoxyisophthalic acid in trace amounts, alongside other products like veratric acid and veratraldehyde. nih.gov While not the primary product, this demonstrates that the isophthalic acid moiety can be generated from complex natural precursors. The study of lignin degradation provides valuable insights into oxidative pathways that can be harnessed for the synthesis of specific aromatic chemicals. nih.govnih.gov

The table below provides a comparative overview of different oxidative methodologies.

| Starting Material | Oxidizing Agent/Method | Product | Reference |

| 2,4-dimethoxy-5-methylbenzoic acid | Not specified in abstract | This compound | rsc.org |

| Lignin (general) | Various (e.g., enzymatic, thermochemical) | Aromatic compounds (acids, aldehydes) | nih.govmdpi.commdpi.comresearchgate.net |

| β-5 lignin dimer model | Mn/Zr catalyst system | 3,4-dimethoxyisophthalic acid (trace) | nih.gov |

Esterification and Functional Group Transformations of this compound

Once synthesized, this compound can be further modified through esterification and other functional group transformations to create a variety of derivatives with different properties and applications.

The esterification of this compound is a common derivatization reaction. For example, the synthesis of diethyl 4,6-dimethoxyisophthalate is typically achieved through the esterification of this compound. vulcanchem.com A more complex derivative, 5-(1-ethyl-propoxy)-4,6-dimethoxyisophthalic acid diethyl ester, has been synthesized as an intermediate in the production of other valuable compounds. acs.orgnih.govacs.orgscribd.com This synthesis often starts from precursors like 1,5-dibromo-3-(1-ethylpropoxy)-2,4-dimethoxybenzene.

Esterification reactions are generally reversible and can be catalyzed by acids. pressbooks.pub To drive the reaction towards the formation of the ester, strategies such as using an excess of the alcohol or removing water from the reaction mixture are often employed. pressbooks.pub Various reagents and methods, including the use of triphenylphosphine (B44618) dihalides and coupling agents like NDTP, have been developed to facilitate efficient esterification under mild conditions. chem-soc.si

The following table summarizes the synthesis of different alkyl esters.

| Ester Product | Starting Material | Key Reagents/Conditions | Reference |

| Diethyl 4,6-dimethoxyisophthalate | This compound | Esterification | vulcanchem.com |

| 5-(1-ethyl-propoxy)-4,6-dimethoxyisophthalic acid diethyl ester | 1,5-dibromo-3-(1-ethylpropoxy)-2,4-dimethoxybenzene | Not specified in abstract | |

| General Esters | Carboxylic acids and alcohols | Acid catalyst | pressbooks.pub |

| General Esters | Carboxylic acids and alcohols | Triphenylphosphine dihalides | chem-soc.si |

| General Esters | Carboxylic acids and alcohols | NDTP coupling agent |

The conversion of the carboxylic acid groups of this compound into more reactive acyl halides is a crucial step for further transformations. Acyl chlorides are particularly common and are typically prepared by reacting the carboxylic acid with reagents like oxalyl chloride or thionyl chloride (SOCl₂). orgoreview.compressbooks.pubcommonorganicchemistry.comlibretexts.org

The reaction of this compound with oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), yields the corresponding diacid chloride. psu.edu This highly reactive intermediate can then be used in subsequent reactions, such as the synthesis of amides, without the need for isolation. psu.edursc.org The use of thionyl chloride is another effective method for this conversion. orgoreview.comlibretexts.org These reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution. orgoreview.com

The table below outlines the reagents used for preparing acyl halide intermediates.

| Acyl Halide | Starting Carboxylic Acid | Reagent | Reference |

| Diacid chloride | This compound | Oxalyl chloride, DMF | psu.edu |

| General Acyl Chlorides | Carboxylic acids | Thionyl chloride (SOCl₂) | orgoreview.comlibretexts.org |

| General Acyl Chlorides | Carboxylic acids | Oxalyl chloride, DMF | commonorganicchemistry.com |

| General Acyl Halides | Carboxylic acids | Phosphorus(V) chloride (PCl₅), Phosphorus(III) chloride (PCl₃) | libretexts.org |

Advanced Synthetic Strategies and Catalysis

The synthesis and derivatization of this compound have benefited significantly from advanced strategies that prioritize efficiency, selectivity, and sustainability. These methods leverage the power of both biological catalysts and modern catalytic systems to achieve complex molecular architectures.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis, which integrates chemical and enzymatic steps, offers a powerful approach for creating chiral molecules from achiral starting materials. nih.gov Biocatalysis, the use of enzymes to catalyze chemical reactions, is particularly valued for its high stereoselectivity under mild conditions. nih.gov

A prominent application of a this compound derivative is found in an efficient, enantioselective synthesis of the antiviral drug oseltamivir (B103847). nih.govmdpi.com The strategy hinges on the enzymatic desymmetrization of a meso-diester derived from 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester. acs.orgacs.org

The choice of enzyme is critical as it dictates which enantiomer of the product is formed. Two specific lipases have demonstrated complementary stereoselectivity in the desymmetrization of the meso-diester intermediates derived from this compound. acs.orglookchem.com

Pig Liver Esterase (PLE): This widely used esterase is employed for the asymmetric hydrolysis of a broad range of esters. wikipedia.orginnosyn.com In the synthesis of oseltamivir, the enzymatic hydrolysis of the meso-diester intermediate (7b) with pig liver esterase selectively yields the (S)-monoacid (8b). nih.govacs.orgacs.org

Aspergillus oryzae lipase (B570770) (AOL): Lipases from the fungus Aspergillus oryzae are also effective biocatalysts. nih.gov Directed evolution studies have been conducted to enhance their catalytic efficiency and stereoselectivity. nih.gov For the synthesis of the enantiomer of oseltamivir, Aspergillus oryzae lipase is used for the desymmetrization of a related meso-diester (7a), which provides the corresponding (R)-monoacid (ent-8a). acs.orgacs.orgscribd.com

The specific application and resulting stereochemistry of these enzymes are summarized in the table below.

| Enzyme | Substrate | Product | Stereochemistry | Application |

| Pig Liver Esterase (PLE) | meso-diester 7b | (S)-monoacid 8b | (S) | Synthesis of Oseltamivir nih.govacs.org |

| Aspergillus oryzae lipase | meso-diester 7a | (R)-monoacid ent-8a | (R) | Synthesis of Oseltamivir enantiomer acs.orgacs.org |

Stereoselective Transformations Incorporating this compound Scaffolds

The this compound framework serves as a versatile scaffold for significant stereoselective transformations. The conversion of its planar, aromatic structure into a complex, three-dimensional cyclohexane (B81311) ring is a key example. In the synthesis route towards oseltamivir, a derivative, 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester, undergoes a crucial stereoselective hydrogenation. acs.orgacs.org This reaction transforms the aromatic ring into an all-cis substituted cyclohexane ring system, thereby setting all the stereocenters on the ring in a specific, controlled manner. acs.orgacs.org This transformation from an achiral aromatic precursor to a chiral, non-aromatic core is foundational for building complex molecules with defined spatial arrangements. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org These principles include the use of catalysis over stoichiometric reagents, maximizing atom economy, and using safer solvents and reagents. acs.org In the context of this compound and its derivatives, green chemistry can be applied by developing more environmentally benign catalytic processes. researchgate.net For instance, developing catalytic systems that utilize renewable feedstocks or operate under milder conditions aligns with green chemistry goals. mdpi.com

Catalytic reaction development is at the heart of green chemistry, with a focus on both homogeneous and heterogeneous systems. vapourtec.comlibretexts.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are particularly advantageous due to their ease of separation from the reaction mixture and potential for recycling, minimizing waste. the-innovation.orgrsc.org

A key example within the derivatization of the this compound scaffold is the use of a heterogeneous metal catalyst for the hydrogenation step mentioned previously. The conversion of 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester to its corresponding all-cis cyclohexane derivative is accomplished using a 5% Ruthenium on Alumina (Ru/Al2O3) catalyst. acs.org This is a classic example of heterogeneous metal catalysis where the solid catalyst facilitates the addition of hydrogen across the aromatic ring under high pressure. vapourtec.com The development of such robust catalytic systems is crucial for creating efficient and sustainable chemical syntheses on an industrial scale. frontiersin.org

Solvent Minimization and Environmentally Benign Solvent Utilization

In the synthesis and derivatization of this compound, a significant focus has been placed on minimizing solvent use and employing environmentally benign alternatives. nih.govhumanjournals.com Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs), which contribute to environmental pollution and pose safety risks. gaspublishers.com The principles of green chemistry encourage the reduction or elimination of these hazardous substances. humanjournals.com

Strategies for solvent minimization include the use of solvent-free reaction conditions, such as those achievable through mechanochemistry (ball milling), which can increase molecular interactions and reaction rates by reducing particle size. humanjournals.com Additionally, microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, often under solvent-free conditions or with minimal amounts of polar solvents like water. humanjournals.com

The replacement of hazardous solvents with greener alternatives is a key strategy. gaspublishers.commdpi.com Environmentally benign solvents are typically derived from renewable resources, are biodegradable, have low toxicity, and can be easily recycled. gaspublishers.comorientjchem.org

Examples of Green Solvents and Their Applications:

| Green Solvent | Properties and Applications |

| Water | Considered an ideal green solvent, it is non-toxic and readily available. Used in processes like emulsion polymerization. gaspublishers.comorientjchem.org |

| Supercritical Fluids (e.g., scCO₂) | These substances, above their critical temperature and pressure, exhibit properties of both liquids and gases. scCO₂ is non-toxic, recyclable, and used in applications like decaffeination and polymerization. orientjchem.org |

| Ionic Liquids | These are salts that are liquid at low temperatures. They have low vapor pressure and thermal stability, making them suitable for catalysis and CO₂ capture. orientjchem.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, it is a viable substitute for more hazardous ether solvents. mdpi.com |

| Cyclopentyl methyl ether (CPME) | Another ether-based solvent with a better environmental profile than traditional ethers. mdpi.com |

The development of the commercial synthesis for sildenafil (B151) citrate, for instance, saw a dramatic reduction in solvent use from 1300 L/kg to 7 L/kg through process optimization and solvent recycling, illustrating the significant impact of these strategies. nih.gov By adopting these approaches in the synthesis of compounds like this compound, the chemical industry can move towards more sustainable and efficient manufacturing processes. mdpi.com

Principles of Atom Economy and Waste Reduction in Production

The concepts of atom economy and waste reduction are central to the principles of green chemistry and are critical in the sustainable production of this compound and its derivatives. um-palembang.ac.idwjpps.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wjpps.comacs.org A high atom economy signifies a more sustainable process with less waste generation. wjpps.comstudypulse.au

The primary goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org This approach not only reduces the environmental impact but also enhances economic efficiency by lowering material and disposal costs. wjpps.com

Key Principles and Strategies:

Maximizing Atom Economy: Synthetic methods should be designed to incorporate the maximum number of atoms from the reactants into the final product. acs.org Addition reactions, for example, often have a 100% atom economy as all reactant atoms are part of the product. studypulse.au

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. acs.org

Renewable Feedstocks: Utilizing renewable resources as starting materials helps to reduce the depletion of finite resources. studypulse.au

Waste Minimization: The prevention of waste is a fundamental principle. It is more advantageous to prevent waste generation than to treat or clean it up after it has been created. um-palembang.ac.idjocpr.com

The calculation for percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org

For example, a reaction with a 100% yield might still have a low atom economy if a significant portion of the reactant atoms ends up in by-products rather than the desired product. acs.org By focusing on atom economy, chemists are encouraged to develop new, more efficient synthetic pathways that are both environmentally and economically more sustainable. wjpps.comjocpr.com

Advanced Coupling Reagents and Methodologies (e.g., 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives)

In the synthesis of complex molecules, including derivatives of this compound, the formation of amide and ester bonds is a frequent necessity. This is often achieved through the use of coupling reagents. uni-kiel.de Advanced coupling reagents have been developed to improve reaction efficiency, reduce side reactions, and minimize racemization, particularly in peptide synthesis. uni-kiel.deamericanpeptidesociety.org

Classes of Coupling Reagents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used due to their effectiveness and low cost. americanpeptidesociety.orgresearchgate.net They activate the carboxyl group to facilitate nucleophilic attack by an amine. The by-product of DCC is insoluble in most organic solvents, which simplifies purification in solution-phase synthesis. researchgate.net

Onium Salts: Phosphonium and uronium/aminium salts, such as BOP, PyBOP, HBTU, and HATU, are highly efficient coupling reagents. researchgate.netpeptide.com They are often preferred for difficult couplings, including those involving sterically hindered amino acids. uni-kiel.deresearchgate.net Reagents derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to be more efficient than their 1-hydroxybenzotriazole (B26582) (HOBt) counterparts. uni-kiel.de

Triazine Derivatives: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has emerged as a powerful coupling reagent. mdpi.com It reacts with a carboxylic acid to form a highly reactive acylating agent. A general synthesis of triazine coupling reagents involves the reaction of CDMT with an oxime derivative in the presence of a base. mdpi.com

Table of Common Coupling Reagents:

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Cost-effective, moderately active. americanpeptidesociety.orgresearchgate.net Often used with additives like HOBt to suppress racemization. americanpeptidesociety.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, effective for sterically hindered couplings. researchgate.netpeptide.com By-products of PyBOP are less hazardous than those of BOP. uni-kiel.de |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very efficient, rapid reactions with minimal racemization, especially when used with HOBt. peptide.com |

| Triazine Derivatives | CDMT | Effective coupling reagent, particularly noted for good results in minimizing racemization. mdpi.com |

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions, with a continuous drive towards developing more efficient, safer, and environmentally benign options. uni-kiel.de

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. lkouniv.ac.intgc.ac.in This process involves breaking down the target molecule through a series of "disconnections" and "functional group interconversions" (FGI). lkouniv.ac.insynthiaonline.com

Strategic Disconnections for Synthetic Planning

The core of retrosynthetic analysis lies in identifying strategic bonds to disconnect within the target molecule. synthiaonline.comscripps.edu A good disconnection simplifies the molecule significantly and corresponds to a known and reliable chemical reaction in the forward (synthetic) direction. lkouniv.ac.inamazonaws.com

For this compound, the key structural features are the benzene (B151609) ring substituted with two methoxy groups and two carboxylic acid groups in a meta relationship.

Potential Strategic Disconnections for this compound:

C-C Bond Disconnection (Carboxylic Acids): The bonds between the aromatic ring and the carboxyl groups are logical points for disconnection. This leads to a synthon of a doubly activated aromatic ring and two carboxyl synthons. The synthetic equivalent of this would involve electrophilic aromatic substitution, such as Friedel-Crafts acylation or carboxylation of a dimethoxybenzene precursor.

C-O Bond Disconnection (Methoxy Groups): The ether linkages of the methoxy groups can be disconnected. This suggests a synthesis starting from a dihydroxyisophthalic acid derivative, which would then be alkylated (e.g., using Williamson ether synthesis). amazonaws.com

Hierarchy of Disconnections:

When multiple functional groups are present, the order of disconnection is crucial. amazonaws.com For this compound, it is generally more strategic to consider the formation of the carbon-carbon bonds of the carboxylic acids first, as introducing these groups onto an existing dimethoxybenzene ring is a common synthetic strategy. The disconnection of the C-O bonds of the methoxy groups might be considered a subsequent step, or an alternative strategy starting from a different precursor. The symmetry of the molecule can also be exploited to simplify the synthesis. synthiaonline.comscripps.edu

Functional Group Interconversion (FGI) within Retrosynthesis

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. tgc.ac.inicj-e.org FGI doesn't necessarily simplify the carbon skeleton but can make a previously impractical disconnection possible. icj-e.org

In the retrosynthesis of this compound, several FGIs can be envisioned:

Carboxylic Acid to other groups: The carboxylic acid groups can be retrosynthetically converted to other functional groups that are easier to introduce onto the aromatic ring. For example:

-COOH ⇒ -CH₃: This suggests that the carboxylic acids could be formed by the oxidation of two methyl groups on a dimethoxyxylene precursor.

-COOH ⇒ -CN: The carboxylic acids could be derived from the hydrolysis of nitrile groups. The nitriles could be introduced via Sandmeyer reaction from a diamino precursor or by nucleophilic aromatic substitution if a suitable leaving group is present. vanderbilt.edu

-COOH ⇒ -CHO: The carboxylic acids can be formed from the oxidation of aldehyde groups.

Methoxy Group to Hydroxyl Group:

-OCH₃ ⇒ -OH: This FGI points to a synthesis where the methoxy groups are introduced by alkylating hydroxyl groups on a dihydroxyisophthalic acid precursor. This is a common and reliable transformation. ub.edu

These FGI steps allow for greater flexibility in planning the synthetic route, enabling the use of a wider range of starting materials and reactions. lkouniv.ac.intgc.ac.in

Identification and Utilization of Synthons and Synthetic Equivalents

A disconnection leads to idealized fragments called synthons, which are typically cations or anions and may not be stable enough to exist on their own. lkouniv.ac.inresearchgate.net Therefore, a real chemical reagent, known as a synthetic equivalent, is used to perform the function of the synthon in the actual synthesis. lkouniv.ac.inscitepress.org

Retrosynthetic Breakdown of this compound:

Target Molecule (TM): this compound

Disconnection 1: C(aryl)-COOH bonds This is a two-group disconnection.

Synthons:

A 1,3-dimethoxybenzene (B93181) dianion (nucleophilic aromatic ring).

Two electrophilic carboxyl synthons (e.g., ⁺COOH).

Synthetic Equivalents:

For the aromatic nucleophile: 1,3-Dimethoxybenzene. The reactivity can be enhanced by converting it to an organometallic species like a Grignard or organolithium reagent, although direct carboxylation can also be achieved under certain conditions.

For the electrophilic carboxyl group: Carbon dioxide (CO₂) is the most common and atom-economical synthetic equivalent for a carboxyl group. Other equivalents include chloroformates or oxalyl chloride followed by hydrolysis.

Alternative FGI-based Retrosynthesis:

FGI: Carboxylic acids from methyl groups (-COOH ⇒ -CH₃)

Intermediate Target: 1,3-Dimethyl-4,6-dimethoxybenzene

Disconnection 2: C(aryl)-OCH₃ bonds

Synthons:

A 1,3-dimethyl-4,6-dihydroxybenzene dication.

Two methylide anions (⁻CH₃).

Synthetic Equivalents:

For the dihydroxy precursor: 4,6-Dimethylresorcinol.

For the methylating agent: A methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base (Williamson ether synthesis).

Applications and Functionalization of 4,6 Dimethoxyisophthalic Acid in Contemporary Research

Role as a Core Building Block in Advanced Materials

4,6-Dimethoxyisophthalic acid serves as a fundamental building block in the creation of sophisticated materials due to its rigid, pre-organized structure and specific functional groups. Its dicarboxylic acid functionality allows it to act as a linker or monomer in the synthesis of larger, complex molecules and frameworks. The presence of methoxy (B1213986) groups further influences the electronic properties and intermolecular interactions of the resulting materials.

In the realm of supramolecular chemistry, where molecules are organized into larger structures through non-covalent bonds, this compound is a valuable component. Its defined geometry is instrumental in designing molecules that can self-assemble into predictable and functional architectures.

A significant application of this compound is in the synthesis of shape-persistent aromatic oligoamide macrocycles. psu.edu These large, cyclic molecules are of interest for their potential use in designing novel materials and catalysts. psu.edu Researchers have developed highly efficient one-step condensation methods to prepare these macrocycles. psu.edu

In a typical synthesis, this compound is first converted to its more reactive diacid chloride derivative using reagents like oxalyl chloride. psu.edu This derivative is then reacted with a diamine under high-dilution conditions. psu.edu The high efficiency of these reactions is attributed to the folding of the uncyclized oligomer precursors into rigid, crescent-shaped conformations, which brings the reactive ends into close proximity and favors intramolecular cyclization over intermolecular polymerization. psu.edu This process has been successfully used to create six-residue oligoamide macrocycles in high yields. psu.edu

| Component | Details |

|---|---|

| Diacid Monomer | This compound |

| Diamine Monomer | Diamine salt 1 (an oligomeric diamine) |

| Key Reagents | Oxalyl chloride (for acid chloride formation), DIEA (diisopropylethylamine, as a base) |

| Solvent | CH2Cl2 (Dichloromethane) |

| Reaction | One-step condensation of the corresponding diacid chloride and diamine |

| Yield | 84.5% |

| Molecular Formula | C130H170N10O30 |

The self-assembly of complex molecular structures is governed by a variety of non-covalent interactions. nih.gov In systems derived from this compound, interactions such as hydrogen bonding and π-π stacking are crucial. core.ac.uknih.gov Aromatic oligoamide macrocycles, for instance, can form tubular structures through strong intermolecular stacking. core.ac.uk This stacking is a result of cooperative local dipole interactions and π-π interactions between the aromatic rings of adjacent macrocycles. core.ac.uk

The predictable self-assembly of these molecules is critical for creating functional nanostructures like organic nanotubes, which have precisely defined inner pores and outer surfaces. core.ac.uk The balance between different weak forces, including hydrophobic effects and electrostatic interactions, ultimately determines the final self-assembled state of the molecules. nih.gov The study of these forces is essential for designing synthetic supermolecular architectures from the bottom up. nih.govnih.gov The rigid backbone provided by units like this compound helps to pre-organize the molecules, facilitating strong and directional stacking. core.ac.uknih.gov

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), linked together by organic molecules (linkers or bridging ligands). mdpi.commdpi.com The vast potential for combining different metals and linkers allows for precise control over the resulting MOF's structure, porosity, and functionality. samipubco.com

The synthesis of MOFs typically involves combining the metal salt and the organic linker in a suitable solvent, often under solvothermal conditions (high temperature and pressure). aaqr.org The choice of metal, linker, and reaction conditions dictates the final product. d-nb.info Ligands like isophthalates are robust and have been used extensively in constructing important MOFs. rsc.orguoc.gr The functional groups on the linker, such as the methoxy groups in 4,6-dimethoxyisophthalate, can tune the chemical environment within the MOF's pores, influencing its properties for applications like gas storage or catalysis. samipubco.com

| Component | Description | Example/Role of 4,6-Dimethoxyisophthalate |

|---|---|---|

| Metal Node (SBU) | Inorganic metal ions or clusters that act as connection points in the framework. mdpi.com | Coordinates with the carboxylate groups of the ligand. |

| Bridging Ligand | Organic molecule that connects the metal nodes to form the extended network. taylorandfrancis.com | 4,6-Dimethoxyisophthalate acts as a rigid, angular linker. |

| Pore/Cavity | The void space within the framework created by the arrangement of nodes and linkers. semanticscholar.org | The size and chemical nature of the pore are influenced by the linker's geometry and the methoxy functional groups. |

| Framework | The overall 1D, 2D, or 3D crystalline structure of the MOF. nih.gov | The ligand's bent geometry directs the formation of specific network structures. |

The topology of a MOF describes the underlying connectivity of its nodes and linkers, simplified into a periodic graph or net. ucl.ac.ukyoutube.com This topological analysis is a critical tool for understanding and designing new MOFs, as it allows chemists to predict the structure that will result from a given set of building blocks. ucl.ac.ukwordpress.com The geometry of the building blocks—the coordination number and shape of the metal SBU and the shape of the organic linker—determines the final topology. nih.govnih.gov

4,6-Dimethoxyisophthalate, as a derivative of 1,3-benzenedicarboxylic acid, is a "bent" or V-shaped ditopic linker. This angular geometry contrasts with linear linkers like terephthalate (B1205515) (1,4-benzenedicarboxylic acid). uoc.gr The combination of a bent linker with a specific metal SBU can lead to predictable network topologies. nih.gov For example, linking square-planar SBUs with bent linkers can result in specific 3D networks. youtube.com The ability to control the formation of specific topologies is essential for creating materials with desired pore shapes, sizes, and mechanical stability. ucl.ac.uk

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Potential for MOFs with Luminescent Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their inherent structural diversity and the potential for incorporating functional organic molecules make them promising candidates for various applications, including gas storage, separation, catalysis, and chemical sensing. mdpi.comrsc.org The luminescence of MOFs can originate from the organic linkers, the metal centers, or a combination of both through energy transfer processes. osti.govmdpi.com This has led to the development of luminescent MOFs (LMOFs) for applications such as chemical sensors, solid-state lighting, and radiation detection. osti.govnih.govrsc.org

The organic linkers play a crucial role in the luminescent properties of MOFs. Linkers with aromatic or conjugated π systems often exhibit fluorescence. osti.govresearchgate.net The rigid structure of the MOF can enhance the luminescence intensity and lifetime compared to the free ligand in solution by restricting molecular motion. osti.gov this compound, with its aromatic ring and carboxylic acid functional groups, has the potential to act as a linker in the construction of LMOFs. While specific studies detailing the use of this compound in luminescent MOFs are not extensively documented in the provided search results, the principles of LMOF design suggest its viability. The methoxy groups on the isophthalic acid backbone can influence the electronic properties of the ligand and, consequently, the luminescent characteristics of the resulting MOF. The coordination of the carboxylate groups to metal ions can lead to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) phenomena, which can also result in luminescence. osti.gov The development of new LMOFs often involves the strategic selection and modification of organic linkers to achieve desired photophysical properties. nih.govugr.es

For instance, the modification of isophthalic acid derivatives has been shown to create LMOFs with sensing capabilities for various substances. rsc.org The introduction of different functional groups to the linker can tune the emission wavelength and intensity, as well as the selectivity and sensitivity of the MOF-based sensor. Therefore, this compound represents a potential building block for the synthesis of novel LMOFs with tailored luminescent properties for specific applications.

Significance in Chemical Biology and Pharmaceutical Chemistry

Intermediary Role in Complex Molecule Synthesis (e.g., Oseltamivir (B103847) Precursors)

This compound and its derivatives have demonstrated significance as key intermediates in the synthesis of complex and pharmaceutically important molecules. A notable example is its role in the synthesis of precursors for Oseltamivir (Tamiflu®), an antiviral medication used to treat and prevent influenza A and B virus infections. nih.govyork.ac.ukwikipedia.org

One synthetic route to Oseltamivir phosphate (B84403) begins with the commercially available 2,6-dimethoxyphenol. nih.gov A key step in this synthesis involves the creation of 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester. This intermediate undergoes cis-hydrogenation to yield all-cis meso-diesters. nih.gov The subsequent enzymatic desymmetrization of these meso-diesters is a crucial transformation, leading to the formation of a chiral monoacid. This monoacid is then carried through several steps, including a Curtius degradation and the introduction of a second amino function, to ultimately afford Oseltamivir phosphate. nih.gov This particular synthesis highlights the utility of the dimethoxyisophthalic acid framework in establishing the correct stereochemistry required for the final drug molecule.

The evolution of Oseltamivir synthesis has been driven by the need for more efficient and scalable routes, often starting from readily available materials like (-)-shikimic acid. york.ac.ukwikipedia.orgresearchgate.netnih.gov However, alternative syntheses that bypass the reliance on shikimic acid have been explored, and the use of aromatic precursors like derivatives of this compound represents one such approach. nih.gov The structural features of this compound provide a scaffold that can be strategically modified to construct the complex cyclohexene (B86901) core of Oseltamivir.

| Precursor Compound | Key Transformation | Target Molecule |

| 2,6-Dimethoxyphenol | Formation of 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester | Oseltamivir Phosphate |

| 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester | cis-Hydrogenation and enzymatic desymmetrization | Oseltamivir Phosphate |

| (-)-Shikimic acid | Multiple synthetic steps | Oseltamivir Phosphate |

Natural Occurrence and Biosynthesis Pathway Investigations

Identification as a Metabolite in Biological Systems (e.g., Coleus forskohlii phytochemistry)

Recent research has identified this compound as a metabolite in the phytochemistry of Coleus forskohlii (syn. Plectranthus barbatus). nih.gov This plant is well-known in traditional and Ayurvedic medicine and is a natural source of the diterpenoid forskolin. nih.gov In a study investigating the phytochemistry of C. forskohlii grown under aeroponic conditions, a phenolic acid was putatively annotated as this compound with a high degree of confidence. nih.gov

Coleus forskohlii produces a variety of secondary metabolites, including phenolic compounds, which contribute to its medicinal properties and defense mechanisms. nih.govnih.gov The identification of this compound adds to the growing list of known phytochemicals in this plant. The biosynthesis of such aromatic compounds in plants often involves complex pathways, such as the shikimate pathway, which produces precursors for a wide range of secondary metabolites, including aromatic amino acids and phenolic compounds. mdpi.comfrontiersin.org While the specific biosynthetic pathway leading to this compound in C. forskohlii was not detailed in the provided search results, the presence of this compound suggests the activity of specific enzymatic machinery capable of synthesizing and modifying aromatic rings. Further investigation into the biosynthesis of this compound could provide insights into the metabolic networks of C. forskohlii and potentially lead to the discovery of novel enzymes and metabolic pathways. ppjonline.orgnih.gov

Advanced Characterization and Computational Investigations of 4,6 Dimethoxyisophthalic Acid

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable in modern chemistry for the non-destructive analysis of compounds. fzu.edu.cn By probing the interactions of molecules with electromagnetic radiation, these techniques can map out the electronic and vibrational states of a molecule, revealing its unique structural fingerprint.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules in solution. fzu.edu.cn By analyzing the resonance frequencies of nuclei in a magnetic field, one can deduce the connectivity and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides specific information on the hydrogen atoms within a molecule. The chemical shift (δ), signal multiplicity, and integration of the peaks in a ¹H NMR spectrum reveal the electronic environment, the number of neighboring protons, and the relative number of protons of each type, respectively.

For 4,6-Dimethoxyisophthalic acid (C₁₀H₁₀O₆), the ¹H NMR spectrum is expected to show distinct signals corresponding to its different types of protons. The aromatic protons at positions 2 and 5 are in different chemical environments, leading to separate signals. The two methoxy (B1213986) groups are chemically equivalent due to the molecule's symmetry, as are the two carboxylic acid protons. A representative analysis of the expected ¹H NMR spectrum is detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 | Singlet, broad | 2H |

| Aromatic (H-2) | ~8.0 - 8.5 | Singlet | 1H |

| Aromatic (H-5) | ~7.0 - 7.5 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal, providing a map of the carbon skeleton.

In this compound, molecular symmetry results in six unique carbon environments. The spectrum would be expected to show signals for the two distinct types of protonated aromatic carbons (C-2 and C-5), the two equivalent carbons bearing methoxy groups (C-4, C-6), the two equivalent carbons bearing carboxyl groups (C-1, C-3), the equivalent methoxy carbons, and the equivalent carboxylic acid carbons. The expected chemical shifts for these carbons are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 175 |

| Aromatic (C4, C6) | 160 - 165 |

| Aromatic (C1, C3) | 135 - 140 |

| Aromatic (C2) | 115 - 120 |

| Aromatic (C5) | 105 - 110 |

| Methoxy (-OCH₃) | 55 - 60 |

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, making this technique highly effective for identifying the functional groups present in a sample.

In an FT-IR spectrum, the absorption bands correspond to the stretching and bending vibrations of specific bonds within the molecule. The analysis of this compound by FT-IR would reveal characteristic absorptions for the carboxylic acid, aromatic ring, and ether functional groups. The presence of strong intermolecular hydrogen bonding in the carboxylic acid dimers significantly influences the O-H stretching vibration, resulting in a very broad absorption band.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (H-bonded) | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1620 - 1580 & 1500 - 1450 | Medium |

| C-O Stretch | Aryl Ether & Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | 950 - 910 | Broad, Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like carboxylic acids.

The molecular formula of this compound is C₁₀H₁₀O₆, corresponding to a monoisotopic mass of approximately 226.05 Da. In ESI-MS analysis, the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. While direct spectral data for this specific compound is not widely published, it has been identified as a component in complex mixtures through mass spectral analysis. aip.org

| Ion Type | Formula | Calculated Mass-to-Charge Ratio (m/z) | Technique |

|---|---|---|---|

| Protonated Molecule [M+H]⁺ | C₁₀H₁₁O₆⁺ | 227.0550 | ESI-MS (Positive Mode) |

| Deprotonated Molecule [M-H]⁻ | C₁₀H₉O₆⁻ | 225.0399 | ESI-MS (Negative Mode) |

| Sodium Adduct [M+Na]⁺ | C₁₀H₁₀O₆Na⁺ | 249.0370 | ESI-MS (Positive Mode) |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the benzene (B151609) ring. The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carboxyl carbons, the methoxy carbons, and the aromatic ring carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the isophthalic acid core.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. spectroscopyonline.com A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl groups. spectroscopyonline.com Additionally, characteristic peaks for C-O stretching of the methoxy groups and the aromatic ether linkage will be observed, typically in the 1250-1000 cm⁻¹ region. spectroscopyonline.com The presence of aromatic C-H and C=C stretching vibrations further confirms the aromatic nature of the molecule. pg.edu.pl

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In a study on Coleus forskohlii, a compound was putatively identified as this compound based on its mass-to-charge ratio (m/z). researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can offer additional structural clues, such as the loss of methoxy groups or carboxyl groups.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons and methoxy protons with specific chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for carboxyl, aromatic, and methoxy carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks establishing the connectivity of the molecular framework. |

| FT-IR | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), C-O stretches (1250-1000 cm⁻¹). spectroscopyonline.compg.edu.pl |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₀O₆, and characteristic fragmentation patterns. |

Computational Chemistry and Theoretical Studies

Computational methods provide valuable insights into the electronic structure, reactivity, and conformational preferences of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. science.gov For this compound, DFT calculations can be employed to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential map. researchgate.net The energy difference between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. science.gov A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule will interact with other reagents. science.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are utilized to explore the conformational landscape of this compound. researchgate.net The molecule possesses rotational freedom around the single bonds connecting the carboxylic acid and methoxy groups to the aromatic ring. Conformational analysis helps to identify the most stable conformers (lowest energy structures) and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor or participate in intermolecular interactions. Studies on related isophthalic acid derivatives have shown that hydrogen bonding and hydrophobic interactions are significant forces in their binding properties. researchgate.netinformaticsjournals.co.in Such computational approaches can predict the preferred spatial arrangement of the functional groups, which is critical for its biological activity or material properties. researchgate.netinformaticsjournals.co.in

Mechanistic Studies of Reactions Involving this compound through Computational Approaches

Computational methods, particularly DFT, can be used to elucidate the mechanisms of reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. researchgate.net This allows for a detailed understanding of the reaction pathway at a molecular level. For instance, in polymerization reactions where this compound is a monomer, computational studies can help to understand the step-by-step process of polymer chain growth. Similarly, the mechanisms of its synthesis or its role in catalytic cycles can be investigated. researchgate.net

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. science.govresearchgate.net | Prediction of reactivity, stability, and sites of electrophilic/nucleophilic attack. |

| Molecular Modeling | Exploration of different conformations and their relative energies. researchgate.net | Identification of the most stable 3D structures and understanding of intermolecular interactions. |

| Mechanistic Studies (DFT) | Mapping of reaction pathways, locating transition states, and calculating activation energies. researchgate.net | Detailed understanding of how the molecule participates in chemical reactions. |

Future Research Directions and Emerging Paradigms for 4,6 Dimethoxyisophthalic Acid

Rational Design of Novel Functional Materials and Assemblies

The rational design of new functional materials is a significant area of research for 4,6-Dimethoxyisophthalic acid. Its structural properties make it an excellent building block for creating complex materials with specific functions.

Researchers are particularly interested in using this compound to construct metal-organic frameworks (MOFs) and coordination polymers . researchgate.netnih.govmdpi.com These materials are created by combining metal ions with organic ligands, like this compound, to form porous structures. wku.edu The ability to control the size and shape of these pores makes MOFs and coordination polymers potentially useful for applications such as gas storage, separation, and catalysis. researchgate.netlucp.net The design process, often referred to as reticular chemistry, allows for the creation of stable MOFs with predetermined network topologies and pore structures. nih.gov

The synthesis of these materials often involves methods like solvothermal or hydrothermal synthesis, where the components are reacted in a solvent at elevated temperatures and pressures. nih.govmdpi.com The choice of metal ions, such as those from the first-row transition metals (e.g., Co2+, Zn2+, Cr3+, Fe3+), alkaline earth metals, or rare earth metals, plays a crucial role in determining the final structure and properties of the material. lucp.netrsc.org The resulting MOFs can have one, two, or three-dimensional structures. mdpi.com

An example of this is the synthesis of four new coordination polymers using 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid with different metal salts under hydrothermal conditions. mdpi.com These compounds exhibited varied dimensionalities and topologies, with one showing selective CO2 uptake. mdpi.com Another study detailed the creation of nine new coordination polymers with U(IV) and Th(IV) using different trianionic carboxylates, demonstrating how the ligand architecture and reaction conditions influence the final structure. nih.gov

Table 1: Examples of MOFs and Coordination Polymers

| Compound/Framework | Metal Ion(s) | Organic Ligand(s) | Dimensionality/Topology | Potential Application(s) | Reference(s) |

| [Cu(L)(mpa)]·3H2O | Cu(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (H2mpa) | 3D, (65·8)-CdSO4 topology | Selective CO2 uptake | mdpi.com |

| [Co(L)(mpa)]·H2O | Co(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (H2mpa) | 2D, (4, 4) sql topology | Photoluminescence | mdpi.com |

| [Zn(L)(mpa)]·H2O | Zn(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (H2mpa) | 2D, (4, 4) sql topology | Photoluminescence | mdpi.com |

| [Cd(L)(mpa)(H2O)]·H2O | Cd(II) | 1,4-di(1H-imidazol-4-yl)benzene (L), 4-methylphthalic acid (H2mpa) | 2D + 2D → 3D framework | Photoluminescence | mdpi.com |

| [U(BHTC)(DMF)3]I | U(IV) | biphenyl-3,4',5-tricarboxylic acid (H3BHTC) | 3D framework | Not specified | nih.gov |

| Ag-CP | Ag(I) | 4,6-diamino-2-pyrimidinethiol | Not specified | Catalysis | nih.gov |

Elucidation of Broader Biological Roles and Derivatization for Bioactive Compounds

Another promising research avenue is the exploration of the biological activities of this compound and its derivatives. Bioactive compounds are substances that have an effect on living organisms, and they are of great interest for their potential therapeutic applications. nih.gov

Research in this area involves synthesizing new derivatives of this compound and testing their biological effects. This can include evaluating their potential as antioxidants, anticancer agents, or anti-inflammatory compounds. nih.gov For instance, a derivative of this compound, specifically 5-(1-ethyl-propoxy)-4,6-dimethoxy-isophthalic acid diethyl ester, is a key intermediate in a novel and efficient synthesis of the antiviral drug oseltamivir (B103847) phosphate (B84403) (Tamiflu). acs.orgacs.orgnih.gov This synthesis involves an enzymatic desymmetrization step, highlighting the synergy between chemical synthesis and biocatalysis. rsc.org

The process of discovering and developing new bioactive compounds often involves several stages. nih.gov Initially, compounds are extracted from natural sources or synthesized in the lab. researchgate.netnih.govmdpi.com They are then screened for various biological activities using techniques like antioxidant assays. nih.govembrapa.br Promising candidates can then be further studied to understand their mechanisms of action and potential for therapeutic use. nih.gov

The synthesis of bioactive compounds can be achieved through various methods, including multicomponent reactions, which allow for the creation of complex molecules in a single step. researchgate.net

Development of Highly Efficient and Sustainable Synthetic Routes

The development of greener and more efficient methods for synthesizing chemical compounds is a central theme in modern chemistry. nih.gov This is particularly relevant for the production of this compound and its derivatives, where traditional methods can involve harsh conditions and the use of hazardous materials.

Green chemistry principles guide the development of these new synthetic routes. mlsu.ac.inpjoes.com These principles include preventing waste, maximizing the incorporation of all materials into the final product (atom economy), and using less hazardous chemicals. mlsu.ac.in Researchers are exploring a variety of strategies to achieve these goals, such as:

Using alternative solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Biocatalysis: Employing enzymes as catalysts to carry out reactions under mild conditions with high specificity. chemistryjournals.net

Microwave-assisted synthesis: Using microwave radiation to heat reactions, which can significantly reduce reaction times and energy consumption. chemistryjournals.net

A notable example in a related area is the development of a greener synthesis for ibuprofen (B1674241) by the BHC Company, which utilizes a catalytic process to reduce waste and improve atom economy. chemistryjournals.net Similarly, a more sustainable route for producing the antimalarial drug artemisinin (B1665778) has been developed using a biotechnological approach. chemistryjournals.net

In the context of pyrimidine (B1678525) derivatives, a facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine was developed using chloromethane (B1201357) as a methylating agent, avoiding the use of the more toxic dimethylsulfate. researchgate.net This new process was more economical and environmentally friendly. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Studies

Advanced computational methods are becoming increasingly important in chemical research. These tools allow scientists to predict the properties and behavior of molecules and materials before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules. bohrium.comnih.gov It can be used to predict a wide range of properties, including molecular geometry, spectroscopic data (IR, NMR, UV-Vis), and reactivity. researchgate.netnih.gov

For example, DFT calculations can be used to analyze the molecular electrostatic potential (MEP), which helps to identify the regions of a molecule that are most likely to be involved in chemical reactions. researchgate.net These computational studies can also be used in conjunction with experimental techniques like molecular docking to predict how a molecule might interact with a biological target, such as an enzyme. This is particularly useful in the design of new drugs. bohrium.comnih.gov

In one study, DFT was used to investigate the properties of new hydrazone derivatives, and the results helped to explain their observed antioxidant activity. mdpi.com In another, DFT analysis was performed on novel bis-Schiff base derivatives to understand their chemical nature and inhibitory potential against α-glucosidase. nih.gov

By integrating these advanced computational methodologies, researchers can gain a deeper understanding of the fundamental properties of this compound and its derivatives, which can guide the rational design of new materials and bioactive compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,6-Dimethoxyisophthalic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves methoxylation of isophthalic acid derivatives under controlled conditions. For example, brominated analogs (e.g., 4,6-Dibromoisophthalic acid) are synthesized via halogenation followed by methoxy substitution using nucleophilic aromatic substitution. Purification often employs recrystallization from aqueous or mixed solvents (e.g., water/ethanol) to isolate high-purity crystals . Slow evaporation of solvents under inert atmospheres (e.g., nitrogen) is recommended to avoid decomposition .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight containers under inert atmospheres (e.g., argon) at room temperature to prevent moisture absorption or oxidation . Use chemical-resistant gloves (e.g., nitrile), protective eyewear, and fume hoods during handling to minimize exposure to dust or vapors . Regularly monitor storage conditions, as prolonged exposure to light or humidity may degrade the compound .

Q. What basic characterization techniques are essential for verifying the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points (e.g., 308–310°C for the dihydroxy analog) with literature values to assess purity .

- NMR Spectroscopy : Use and NMR to confirm methoxy group positions and aromatic proton environments. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO- .

- Elemental Analysis : Validate empirical formulas (e.g., ) with ≤0.3% deviation .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic techniques are recommended for elucidating hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve hydrogen-bonding patterns (e.g., O–H⋯O interactions) with a resolution ≤0.85 Å. Refinement parameters (e.g., , ) ensure accuracy .

- FTIR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and methoxy C–O vibrations (~1250 cm) to confirm functional group interactions .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability and decomposition products to infer hydrogen-bond strength .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer :

- Systematic Solubility Screening : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) at controlled temperatures (20–80°C). Use UV-Vis spectroscopy or HPLC to quantify dissolved concentrations .

- Hansen Solubility Parameters (HSP) : Correlate solubility with solvent polarity (, , ) to identify outliers. For example, low solubility in water may arise from hydrophobic methoxy groups disrupting hydrogen bonding .

Q. What experimental strategies can mitigate competing side reactions during methoxy group functionalization of this compound?

- Methodological Answer :

- Protection/Deprotection Chemistry : Temporarily protect carboxylic acid groups (e.g., esterification with methanol/H) before methoxylation to prevent unwanted esterification .

- Reaction Kinetics Monitoring : Use in-situ NMR to track methoxy substitution rates and optimize reaction times/temperatures .

Q. How can researchers analyze degradation products of this compound under oxidative or hydrolytic conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to UV light or elevated temperatures (40–60°C) in aqueous/organic media.

- LC-MS Analysis : Identify degradation byproducts (e.g., demethylated derivatives or dicarboxylic acids) using high-resolution mass spectrometry and compare fragmentation patterns with reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.